molecular formula C15H14N2O4 B1427558 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid CAS No. 1179647-14-3

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid

Cat. No.: B1427558
CAS No.: 1179647-14-3
M. Wt: 286.28 g/mol
InChI Key: QWOWOVOQRXMTRS-UHFFFAOYSA-N
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Description

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a methoxypyridine group through a formamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxypyridine Derivative: The starting material, 2-methoxypyridine, is subjected to formylation to introduce a formyl group at the 3-position.

    Amidation Reaction: The formylated methoxypyridine is then reacted with an appropriate amine to form the formamido derivative.

    Coupling with Benzoic Acid: The formamido derivative is coupled with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid.

    Reduction: Formation of 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the benzoic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid
  • 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid
  • 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}phenylacetic acid

Uniqueness

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyridine moiety provides unique electronic properties, while the formamido bridge offers flexibility in molecular interactions.

Properties

IUPAC Name

3-[[(2-methoxypyridine-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOWOVOQRXMTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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